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The GAS6-AXL pathway is a key receptor tyrosine kinase (RTK) signaling axis critically involved in

oncogenesis. The table below summarizes its core molecular components.

Component Type Key Features Role in Signaling

AXL Receptor Receptor 140 kDa transmembrane protein;  Ligand binding induces
Tyrosine Extracellular: 2 Ig-like domains, 2  dimerization,
Kinase (RTK), FNIII domains; Intracellular: autophosphorylation, and
TAM family Tyrosine kinase domain with key initiation of downstream
member phosphorylation sites (e.g., signaling [1].

Tyr698, Tyr702, Tyr779, Tyr821)
(11 2] [3].

GAS6 Ligand Vitamin K- Highest affinity for AXL vs. other Primary activator of AXL.
dependent TAM receptors; Binds Binding is a 1:1 ratio,
secretory phosphatidylserine (PtdSer) on leading to receptor
protein cell membranes to form a bridge dimerization [1].

for AXL activation [1] [4].
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Component Type Key Features

Key Intracellular N-terminal: Tyr698, Tyr702,
Phosphorylation  Tyrosine Tyr703; C-terminal: Tyr779,
Sites Residues Tyr821, Tyr866 [2] [3].

Role in Signaling

Autophosphorylation
creates docking sites for
adaptor proteins (e.g.,
GRB2, p85 PI3K) to relay
signals [3].

The core process of pathway activation is initiated when the GAS6 ligand binds to the extracellular Ig-like

domains of AXL, often in a complex with phosphatidylserine. This binding induces AXL dimerization and

autophosphorylation of specific tyrosine residues within its intracellular kinase domain [1].
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Figure 1: The canonical GAS6-dependent activation of the AXL receptor. GAS6 often forms a complex with

phosphatidylserine on the cell membrane, which facilitates AXL dimerization and autophosphorylation,

leading to downstream signal transduction [1].

Biological Functions in Cancer Progression
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AXL signaling drives multiple pro-tumorigenic processes. The diagram below illustrates how its activation

contributes to cancer hallmarks.
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Figure 2: Key oncogenic processes driven by AXL signaling. Activated AXL promotes tumor growth and

aggressiveness through multiple interconnected biological functions [1] [4] [3].

Therapeutic Targeting Strategies

Given its role in cancer, AXL is a promising therapeutic target. Multiple agent classes are in development, as

summarized below.

Examples (if

Therapeutic Key Advantages /

Mechanism of Action provided in search
Class Challenges
results)
Small Molecule Inhibit intracellular tyrosine Bemcentinib Can be multi-targeted;
Inhibitors kinase activity, blocking ATP (BGB324/R428) [1] potential for off-target
binding and phosphorylation [5]. effects and toxicity [1].
[1].
Monoclonal Bind extracellular domain to Information not High specificity; targets
Antibodies block GASG interaction and/or  specified in search ligand-dependent
(mAbs) induce receptor internalization  results. activation [1].

[1].
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Examples (if

Therapeutic . . . . Key Advantages /
Mechanism of Action provided in search
Class Challenges
results)
Engineered Soluble AXL extracellular MYD1 (high-affinity High specificity for ligand;
Decoy domains that sequester GAS6  Fc-fusion variant) engineered for femtomolar
Receptors ligand, preventing receptor [6]. affinity to outcompete
activation [6]. native receptors [6].
Antibody-Drug mAD linked to cytotoxic drug; Information not Delivers potent cytotoxin
Conjugates targets delivery to AXL- specified in search directly to cancer cells.
(ADCs) expressing tumor cells [1]. results.
Other Includes CAR-T therapy (anti-  Information not Aims to overcome
Strategies AXL-CAR) and combination specified in search resistance and improve
with immunotherapy [1]. results. efficacy of existing

treatments [1].

Key Experimental Insights and Protocols

Research into the GAS6-AXL pathway employs sophisticated techniques to uncover its functions and test

new therapies.

¢ Proximity-dependent Biotin Identification (BiolD): This technique was used to map the AXL
"proximity interactome." Scientists fused a mutated biotin ligase (BirA*) to the intracellular C-terminus
of AXL. In cells expressing this fusion protein and stimulated with GASB6, the ligase biotinylates
proteins near AXL. Subsequent streptavidin pull-down and mass spectrometry analysis identified
numerous interactors, revealing a strong association with proteins regulating actin dynamics [5].
This finding directly linked AXL activation to cytoskeletal remodeling.

¢ Functional Validation of Actin Remodeling: Follow-up experiments confirmed that GAS6-AXL
signaling triggers significant actin reorganization, leading to the formation of peripheral membrane
ruffles and circular dorsal ruffles (CDRs). These processes were shown to be dependent on AXL's
kinase activity and its downstream effectors PI3K and RAC1. This actin-driven remodeling promotes
macropinocytosis (a nutrient-scavenging process) and facilitates cancer cell invasion in spheroid
models [5].

¢ Rational Protein Engineering for Decoy Receptors: To create a potent AXL antagonist,
researchers engineered a high-affinity decoy receptor. Using a yeast surface display library of
mutated AXL gl domains, they selected for variants with improved GAS6 binding. The lead
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candidate, MYD1, contained four key mutations (e.g., V92A, D87G) that collectively stabilized the
bound conformation of GAS6. When reformatted as an Fc-fusion protein, MYD1 bound GAS6 with
femtomolar affinity (Kd = 2.7 pM), an 80-fold improvement over the wild-type domain. This high-
affinity decoy effectively sequestered GAS6, abrogated AXL signaling in cells, and potently inhibited
metastasis and disease progression in vivo [6].

Future Directions and Considerations

Targeting the GAS6-AXL pathway holds significant promise, but several challenges remain. A primary focus
is overcoming therapeutic resistance, often driven by crosstalk between AXL and other RTKs like EGFR,

MET, and VEGFR [1] [3]. This underscores the need for rational combination therapies.

Furthermore, the pathway's role in modulating the tumor immune microenvironment is a critical area of
investigation. AXL influences the function of various immune cells, and its inhibition may enhance response
to immune checkpoint blockers like PD-1/PD-L1 agents [1] [4]. The search for robust predictive
biomarkers to select patients most likely to benefit from AXL-targeted therapies is also essential for clinical

success [3].
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To cite this document: Smolecule. [GAS6-AXL Pathway: Core Components & Activation]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548352#gas6-axl-signaling-

pathway-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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